molecular formula C9H17NO2 B1357987 N-cycloheptylglycine CAS No. 82017-41-2

N-cycloheptylglycine

Cat. No.: B1357987
CAS No.: 82017-41-2
M. Wt: 171.24 g/mol
InChI Key: NPLBBQAAYSJEMO-UHFFFAOYSA-N
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Description

N-cycloheptylglycine is a chemical compound with the molecular formula C9H17NO2 It is also known by its IUPAC name, (cycloheptylamino)acetic acid This compound is characterized by the presence of a cycloheptyl group attached to the nitrogen atom of glycine, an amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptylglycine typically involves the reaction of cycloheptylamine with glycine or its derivatives. One common method is the condensation reaction between cycloheptylamine and glycine ethyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is isolated through crystallization or extraction techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert this compound to its amine derivatives.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted this compound compounds.

Scientific Research Applications

N-cycloheptylglycine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of amino acid analogs and their interactions with biological systems.

    Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or receptor modulators, is ongoing.

    Industry: this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cycloheptylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The cycloheptyl group can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexylglycine: Similar in structure but with a cyclohexyl group instead of a cycloheptyl group.

    N-cyclopentylglycine: Contains a cyclopentyl group, making it smaller and potentially less sterically hindered.

    N-phenylglycine: Features a phenyl group, which can introduce aromatic interactions.

Uniqueness

N-cycloheptylglycine is unique due to its cycloheptyl group, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can result in different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(cycloheptylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-9(12)7-10-8-5-3-1-2-4-6-8/h8,10H,1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLBBQAAYSJEMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611318
Record name N-Cycloheptylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82017-41-2
Record name N-Cycloheptylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Cycloheptylglycine was synthesized by reductive amination of cycloheptanone with glycine methyl ester following the procedure described in Gera et al., Immunopharmacology. 33:174–177 (1996). The crude product was converted to the N-Boc derivative (mp, 89–90° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the N-terminal β-turn in bradykinin antagonists like B-10206?

A1: The research highlights the critical role of the N-terminal β-turn in the activity of bradykinin antagonists. B-10206, a potent bradykinin B2 receptor antagonist, incorporates N-cycloheptylglycine within its structure and exhibits an ideal type II β-turn from Pro2 to Igl5 (α-(2-indanyl)glycine). This structural feature is hypothesized to be crucial for its interaction with the bradykinin B2 receptor. [] The presence of this β-turn may facilitate specific binding interactions with the receptor, ultimately leading to its antagonist activity. []

Q2: How does the structure of B-10206, particularly the incorporation of this compound, contribute to its potency as a bradykinin antagonist?

A2: While the exact mechanism of interaction remains to be fully elucidated, the research suggests that the N-terminal β-turn, enabled by the presence of this compound and stabilized by other structural features like the salt bridge in B-10148, is vital for the antagonist activity of these peptides. [] It is plausible that the bulky, hydrophobic cycloheptyl group of this compound contributes to specific binding interactions with the receptor, potentially through hydrophobic interactions with a complementary hydrophobic pocket on the receptor. Further research, including detailed structural studies of the peptide-receptor complex, is needed to definitively characterize these interactions. []

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